molecular formula C14H12FN3O B2866976 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 895831-76-2

3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2866976
CAS RN: 895831-76-2
M. Wt: 257.268
InChI Key: MFDOTCVASWBNDR-UHFFFAOYSA-N
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Description

“3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” were evaluated and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” are characterized by its molecular formula CHFN, average mass 217.242 Da, and monoisotopic mass 217.101532 Da .

Scientific Research Applications

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, structurally related to known ligands of the translocator protein 18 kDa (TSPO), have been synthesized and evaluated for their potential as in vivo PET-radiotracers for neuroinflammation imaging. These compounds, including derivatives of the base structure, have shown subnanomolar affinity for TSPO, with two derivatives radiolabeled with fluorine-18 exhibiting significant brain uptake and local accumulation in rodent models of neuroinflammation (Damont et al., 2015).

Antibacterial Activity

Compounds derived from pyrazolo[1,5-a]pyrimidine frameworks have been reported to display potent in vitro growth inhibition against Mycobacterium tuberculosis (M.tb), highlighting their potential as inhibitors of M.tb ATP synthase, a key target for tuberculosis treatment. Specifically, analogues containing a 3-(4-fluoro)phenyl group, along with various substituents, exhibited significant antibacterial activity, underscoring the therapeutic promise of these molecules (Sutherland et al., 2022).

Fluorophore Development

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines via a microwave-assisted process has been explored as a route for generating novel functional fluorophores. These N-heteroaryl aldehydes serve as strategic intermediates, enabling the preparation of fluorescent probes with potential applications in biological and environmental sensing. This research demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives as precursors for the development of high-performance fluorophores, with some showing strong fluorescence intensity and large Stokes shifts (Castillo et al., 2018).

Mechanism of Action

The mechanism of action of “3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions of “3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” research could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Thus, it could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVSESQDBDDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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